molecular formula C14H14N4O3 B4981097 1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione CAS No. 6279-37-4

1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione

Cat. No.: B4981097
CAS No.: 6279-37-4
M. Wt: 286.29 g/mol
InChI Key: NSTBRYLMPPVUSD-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C14H14N4O3. This compound is a derivative of xanthine, a purine base found in most human body tissues and fluids, and in other organisms. It is structurally related to caffeine, which is a well-known stimulant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione typically involves the methylation of xanthine derivatives. One common method involves the reaction of 8-phenoxyxanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.

    Biology: This compound is studied for its potential effects on biological systems, particularly its interaction with adenosine receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a stimulant or in the treatment of certain medical conditions.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, it can inhibit the action of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of caffeine, which is known to block adenosine receptors and promote wakefulness and alertness.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant found in coffee and tea.

    Theobromine (3,7-Dimethylxanthine): Found in chocolate, it has similar but milder stimulant effects compared to caffeine.

    Theophylline (1,3-Dimethylxanthine): Used in medicine to treat respiratory diseases like asthma.

Uniqueness

1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione is unique due to the presence of the phenoxy group, which can alter its pharmacological properties compared to other xanthine derivatives. This structural difference may result in distinct interactions with biological targets and potentially unique therapeutic applications.

Properties

IUPAC Name

1,3,7-trimethyl-8-phenoxypurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-16-10-11(17(2)14(20)18(3)12(10)19)15-13(16)21-9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTBRYLMPPVUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1OC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279110
Record name 1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-37-4
Record name MLS000737946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,7-Trimethyl-8-phenoxy-3,7-dihydro-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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